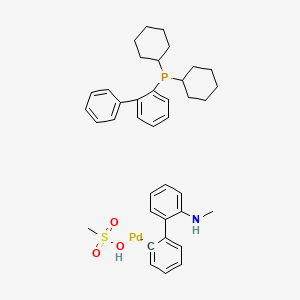

CyJohnPhos Pd G4

Description

BenchChem offers high-quality CyJohnPhos Pd G4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CyJohnPhos Pd G4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C38H47NO3PPdS- |

|---|---|

Molecular Weight |

735.2 g/mol |

IUPAC Name |

dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |

InChI |

InChI=1S/C24H31P.C13H12N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

NFNOOIZHUOHMAT-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

The Researcher’s Guide to CyJohnPhos Pd G4 Precatalyst

Executive Summary

The CyJohnPhos Pd G4 precatalyst represents a convergence of two distinct catalytic optimizations: the steric precision of the CyJohnPhos ligand and the rapid, mild activation of the Generation 4 (G4) aminobiphenyl palladacycle scaffold.

For drug development professionals and synthetic chemists, this precatalyst is not merely "another palladium source."[1] It is a specialized tool designed to solve a specific problem: performing cross-couplings on sterically encumbered or electron-rich substrates at low temperatures , while eliminating the inhibitory byproducts associated with earlier catalyst generations.[2]

This guide dissects the mechanistic advantages of the G4 scaffold, outlines the specific utility of the CyJohnPhos ligand, and provides a self-validating experimental protocol for immediate bench application.

Part 1: The Architecture of G4

The G4 Scaffold Advantage

To understand why you should use CyJohnPhos Pd G4, you must distinguish it from its predecessors (G2/G3).

-

Generation 3 (G3): Utilized a 2-aminobiphenyl mesylate scaffold. Upon activation, it released carbazole . While effective, the carbazole byproduct possesses an acidic N-H proton that can sequester base or competitively coordinate to the metal center, potentially inhibiting difficult couplings.

-

Generation 4 (G4): Features an

-methyl -2-aminobiphenyl mesylate scaffold. The methylation is the critical innovation.

Mechanistic Impact:

-

Inert Byproduct: Activation releases

-methylcarbazole , which is non-acidic and non-coordinating. It does not interfere with the catalytic cycle. -

Solubility: The

-methyl group significantly improves the solubility of the precatalyst in common organic solvents (THF, Dioxane, Toluene) compared to the G3 analogs. -

Mild Activation: The G4 scaffold activates rapidly at room temperature upon exposure to weak bases, generating the active mono-ligated Pd(0) species (

) essential for oxidative addition into challenging bonds (e.g., aryl chlorides).

The Ligand: CyJohnPhos

While the G4 scaffold handles activation, the CyJohnPhos ligand dictates selectivity.

-

Structure: (2-Biphenyl)dicyclohexylphosphine.

-

Role: It occupies a "Goldilocks" zone between the smaller SPhos and the extremely bulky JohnPhos (di-tert-butyl).

-

Steric Profile: The dicyclohexyl groups provide sufficient bulk to promote reductive elimination in sterically crowded systems (forming tetra-ortho-substituted biaryls) but are flexible enough to allow oxidative addition of hindered halides.

Visualization: The Activation Pathway

The following diagram illustrates the irreversible activation pathway that converts the air-stable Pd(II) precatalyst into the active Pd(0) catalyst.

Figure 1: The irreversible activation mechanism of CyJohnPhos Pd G4. Note the generation of the non-inhibitory N-methylcarbazole byproduct.

Part 2: Strategic Applications & Data

Primary Use Cases

CyJohnPhos Pd G4 is the "Break Glass in Case of Emergency" catalyst for three specific scenarios:

-

Sterically Hindered Suzuki-Miyaura Couplings:

-

Formation of di- and tri-ortho-substituted biaryls.

-

Coupling of aryl chlorides where standard ligands (PPh3, dppf) fail.

-

-

Low-Temperature Amination:

-

Buchwald-Hartwig aminations of aryl chlorides at room temperature or mild heat (40°C).[2]

-

-

Chemoselective Couplings:

-

The rapid activation allows for coupling of unstable boronic acids (which are prone to protodeboronation) because the reaction initiates before the substrate decomposes.

-

Comparative Performance Data

The following table summarizes the performance of CyJohnPhos Pd G4 against standard catalytic systems in challenging cross-coupling environments.

| Reaction Type | Substrate Challenge | Catalyst System | Temp (°C) | Yield (%) | Notes |

| Suzuki-Miyaura | 2-Cl-toluene + 2-tolylboronic acid | Pd(PPh3)4 | 100 | <10 | Ligand too small; Pd black forms. |

| (Steric Hindrance) | CyJohnPhos Pd G4 | 40 | 92 | High activity at low temp. | |

| Amination | Aryl Chloride + Morpholine | Pd(OAc)2 + BINAP | 80 | 45 | Slow oxidative addition. |

| (Electronic Deactivation) | CyJohnPhos Pd G4 | RT | 95 | Rapid OA into Ar-Cl bond. | |

| Heck | Electron-rich Olefins | Pd(dba)2 + CyJohnPhos | 100 | 78 | Variable induction period. |

| CyJohnPhos Pd G4 | 80 | 88 | 1:1 Pd:L ratio ensures consistency. |

Part 3: Experimental Protocol (Self-Validating)

Objective: Perform a Suzuki-Miyaura coupling of a hindered aryl chloride. Principle: The protocol relies on the "visual validation" of catalyst activation—the solution should transition from the precatalyst color to a distinct active species color (often darkening) upon heating or base addition, without precipitating Pd black immediately.

Materials

-

Precatalyst: CyJohnPhos Pd G4 (1–2 mol%)

-

Solvent: THF or Toluene (Degassed is critical; see step 1).

-

Base: 0.5 M K3PO4 (aqueous) or KOtBu (solid) depending on substrate sensitivity.

Step-by-Step Workflow

-

Solvent Preparation (The Oxygen Check):

-

Sparge solvent with Argon/Nitrogen for 15 minutes.

-

Why? L-Pd(0) is oxygen-sensitive. If your solution turns black (Pd metal) within 1 minute of heating, your solvent was not degassed.

-

-

Reaction Assembly (Glovebox or Schlenk):

-

Add Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and CyJohnPhos Pd G4 (0.01 equiv) to the vial.

-

Note: The G4 precatalyst is air-stable as a solid. You can weigh it on the bench, but purge the vial immediately after.

-

-

Activation & Coupling:

-

Workup:

-

Filter through a pad of Celite/Silica to remove Pd residues.

-

Concentrate and purify via flash chromatography.

-

Workflow Diagram

Figure 2: Operational workflow for CyJohnPhos Pd G4 coupling. Note the critical visual check for catalyst stability.

Part 4: Troubleshooting & Optimization

| Symptom | Diagnosis | Corrective Action |

| Immediate Black Precipitate | "Pd Black" formation. The active Pd(0) decomposed before entering the catalytic cycle. | 1. Re-degas solvents.2. Lower the temperature during base addition.3. Ensure substrate is not an oxidant. |

| Low Conversion (<20%) | Catalyst poisoning or failure to activate. | 1. Switch base (e.g., from Carbonate to Hydroxide/Alkoxide) to facilitate rapid G4 scaffold deprotonation.2. Increase temperature to 60°C. |

| Protodeboronation | Boronic acid decomposed before coupling. | 1. The G4 catalyst is fast, but the base might be too strong. Switch to weak base (K3PO4).2. Add boronic acid in portions. |

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2014. (Definitive paper on G3 vs G4 scaffold).

-

Sigma-Aldrich. "CyJohnPhos Pd G4 Product Specification & Protocols." Merck/Sigma Technical Library.

-

Enamine. "Buchwald Precatalysts: Scale up and QC."[3] Enamine Technical Notes.

Sources

Mechanism of Activation for G4 Palladium Precatalysts

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical synthesis, the efficiency of cross-coupling reactions is often dictated by the rate and reliability of the active catalyst generation.[1] Fourth-Generation (G4) Buchwald Precatalysts represent a refined evolution of the palladium-source technology, specifically engineered to overcome the solubility and byproduct limitations of the preceding G3 series.[1]

This guide dissects the molecular mechanism of G4 activation, providing a rigorous chemical rationale for its selection in drug discovery workflows. Unlike traditional Pd sources (e.g., Pd(OAc)₂, Pd₂dba₃) which suffer from aggregation or slow initiation, G4 precatalysts function as a self-validating delivery system , releasing a defined monoligated Pd(0) species upon exposure to base, even at low temperatures.

Structural Anatomy of the G4 Precatalyst

To understand the activation, one must first understand the architecture. The G4 precatalyst is a palladacycle featuring four distinct coordination sites in a distorted square-planar geometry.

| Component | Chemical Identity | Function |

| Metal Center | Palladium (II) | The catalytic engine, currently in a stable +2 oxidation state. |

| Ligand (L) | Biaryl Phosphine (e.g., XPhos, BrettPhos) | Determines the steric/electronic properties of the active catalyst. |

| Backbone | N-Methyl-2-aminobiphenyl | The "carrier" scaffold. Distinguished from G3 by the N-methyl group. |

| Leaving Group | Mesylate (OMs) | A labile, non-coordinating anion that enhances solubility and stability. |

The G3 vs. G4 Distinction

The critical evolution from G3 to G4 lies in the amine linker:

-

G3: Contains a primary amine (–NH₂). Activation yields carbazole .[1][2]

-

G4: Contains a secondary amine (–NHMe). Activation yields N-methylcarbazole .[2]

Why this matters: Carbazole (from G3) acts as a weak ligand (NH) that can competitively inhibit the active Pd(0) center or co-crystallize with products, complicating purification.[1] N-methylcarbazole (from G4) lacks this inhibitory N–H proton and is electronically distinct, minimizing catalyst poisoning and simplifying workup.

Mechanism of Activation

The activation of G4 precatalysts is a base-mediated, irreversible transformation that generates the active monoligated Pd(0) species (

Step-by-Step Pathway

-

Precatalyst Solvation: The complex dissolves. The mesylate group ensures high solubility in a range of organic solvents (THF, Toluene, Dioxane, alcohols), a significant improvement over chloride-bridged dimers.

-

Base-Mediated Deprotonation: An external base (e.g., K₂CO₃, K₃PO₄, NaOtBu) deprotonates the secondary amine of the N-methyl-2-aminobiphenyl backbone.

-

Note: The acidity of this N–H bond allows activation by weak bases, enabling compatibility with sensitive functional groups.

-

-

Reductive Elimination: The deprotonation triggers a rapid C–N bond formation between the biphenyl carbon and the amine nitrogen.

-

Catalyst Release: The palladium center is reduced from Pd(II) to Pd(0). The organic backbone is expelled as N-methylcarbazole .

-

Active Species Formation: The result is a highly reactive, monoligated

species, which immediately enters the catalytic cycle via oxidative addition to the aryl halide.

Visualization: The Activation Pathway[3][4][5]

Caption: Figure 1. The irreversible activation cascade of G4 precatalysts. Base triggers the collapse of the palladacycle, releasing the active catalyst and inert N-methylcarbazole.

Operational Protocols

To maximize the utility of G4 precatalysts, experimental protocols must account for the rapid generation of Pd(0).

Protocol A: Standard Cross-Coupling (In-Situ Activation)

Best for: Standard Suzuki, Buchwald-Hartwig, and Negishi couplings.

-

Charge: Add the G4 precatalyst (typically 0.5 – 2.0 mol%), Boronic Acid/Ester (1.2–1.5 equiv), and Base (2–3 equiv) to the reaction vial.

-

Tip: If the electrophile is a solid, add it here. If liquid, add in step 3.

-

-

Solvent: Add the anhydrous solvent (e.g., 1,4-Dioxane, THF).

-

Substrate: Add the Aryl Halide via syringe.

-

Temperature: Heat to the required temperature (often 40°C – 80°C).

-

Mechanism Check: As the mixture warms, the base dissolves and activates the G4 precatalyst. The Pd(0) is generated in the presence of the substrate, ensuring immediate oxidative addition and preventing Pd black formation.

-

Protocol B: Low-Temperature Activation

Best for: Amination of labile substrates or when kinetic selectivity is required.

-

Pre-mix: Dissolve G4 precatalyst and a strong organic base (e.g., NaOtBu) in THF at Room Temperature (RT) or 0°C.

-

Wait: Stir for 2–5 minutes. The solution color may shift, indicating the release of Pd(0).

-

Injection: Syringe this active catalyst solution into the cooled vessel containing the substrates.

Comparative Analysis: G3 vs. G4

Why switch? The decision matrix below highlights the specific technical advantages of G4.

| Feature | G3 (Mesylate, NH₂) | G4 (Mesylate, NHMe) | Impact on Drug Discovery |

| Activation Byproduct | Carbazole | N-Methylcarbazole | G4 is cleaner. Carbazole can inhibit catalysis; N-Me-Carbazole is inert. |

| Solubility | Good | Excellent | G4 allows higher concentration stocks, crucial for flow chemistry and automated screening. |

| Genotoxicity Risk | Potential (Primary amines) | Reduced | Methylation of the backbone mitigates the risk of generating primary aminobiphenyl impurities.[1] |

| Catalytic Activity | High | High | Comparable activity; G4 often initiates faster at lower temperatures due to electronic effects. |

Decision Logic for Catalyst Selection

Caption: Figure 2. Selection logic for upgrading from G3 to G4 precatalysts based on reaction constraints.

Troubleshooting & Optimization

Even with robust G4 systems, failures can occur. Use this mechanistic troubleshooting guide.

-

Issue: Low Conversion.

-

Cause: Incomplete activation.

-

Fix: Ensure the base is soluble enough in the reaction medium. If using weak bases (K₂CO₃) in non-polar solvents (Toluene), add a drop of water or use a phase transfer catalyst to facilitate deprotonation of the precatalyst.

-

-

Issue: Pd Black Formation.

-

Cause: Pd(0) generated too fast without substrate present.

-

Fix: Ensure the Aryl Halide is present before heating or adding base. The oxidative addition must compete with Pd aggregation.

-

-

Issue: "Inert" G4.

-

Cause: Highly acidic substrates (e.g., phenols) consuming the base.

-

Fix: Add excess base. The base must neutralize the substrate and activate the G4 precatalyst.

-

References

-

Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Bruno, N. C., et al. Chemical Science (2013). [Link]

-

Palladium Precatalysts for Cross-Coupling: The State of the Art. Chemical Reviews (Selected Sections). [Link]

Sources

CyJohnPhos ligand electronic and steric properties

Electronic & Steric Properties in Palladium Catalysis

Executive Summary

CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl, CAS: 247940-06-3) is a first-generation Buchwald dialkylbiaryl phosphine ligand. It occupies a critical "middle ground" in the steric/electronic landscape of cross-coupling ligands. Unlike its tert-butyl analog (JohnPhos), CyJohnPhos offers a slightly reduced steric profile (%V_bur ~46.7%) while maintaining exceptional electron richness (similar to PCy₃). This unique balance makes it the ligand of choice for Suzuki-Miyaura and Buchwald-Hartwig reactions involving sterically hindered substrates where ultra-bulky ligands (like XPhos or BrettPhos) might prevent transmetallation or amine binding.

Part 1: Structural Anatomy & Physicochemical Profile

The efficacy of CyJohnPhos stems from the cooperative interplay between its electron-rich alkyl groups and its sterically demanding biaryl backbone.

1. Electronic Properties (The Engine)

CyJohnPhos is a strong

-

Sigma Donation: The cyclohexyl groups are electron-releasing, increasing the electron density on the phosphorus center. This makes the resulting Pd-ligand complex highly nucleophilic, significantly accelerating the Oxidative Addition step—often the rate-determining step (RDS) for aryl chlorides.

-

Tolman Electronic Parameter (TEP): While specific experimental TEP values vary by solvent/method, CyJohnPhos exhibits donor characteristics nearly identical to tricyclohexylphosphine (PCy₃,

). It is significantly more electron-rich than Triphenylphosphine (PPh₃, -

pKa: The conjugate acid has a pKa estimated in the range of 9.5–10.5, confirming its high basicity.

2. Steric Properties (The Steering)

The steric bulk is defined not just by the cyclohexyl groups, but by the ortho-biphenyl backbone.

-

Percent Buried Volume (%V_bur): This is the modern standard for quantifying steric bulk.

-

CyJohnPhos: ~46.7%

-

JohnPhos: ~50.9% (More bulky due to t-butyl groups)

-

PPh₃: ~30% (Significantly less bulky)

-

-

The "Dialkylbiaryl Effect": The biphenyl backbone is not merely passive bulk. The non-phosphorus-containing phenyl ring can interact with the palladium center (

-interaction), stabilizing the monoligated

3. Visualizing the Structure-Function Logic

Figure 1: The structural logic of CyJohnPhos. The cyclohexyl groups drive activation, while the biphenyl backbone ensures catalyst longevity and turnover.

Part 2: Mechanistic Implications

Understanding the mechanism is crucial for troubleshooting failed reactions. CyJohnPhos operates via a Monoligated Pd(0) Pathway .

-

Catalyst Activation: The precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) must shed its initial ligands. CyJohnPhos binds to form a 1:1 Pd:L species.

-

Oxidative Addition: The electron-rich Pd(0) inserts into the Ar-X bond. Note: If your substrate is an Aryl Chloride, this step relies heavily on the basicity of the Cy groups.

-

Transmetallation / Amine Binding: This is where CyJohnPhos shines over bulkier ligands (like BrettPhos). Because it is moderately bulky (%V_bur 46.7%) rather than extremely bulky, it allows space for incoming nucleophiles (boronic acids or amines) that possess their own steric hindrance.

-

Reductive Elimination: The steric bulk of the ligand "squeezes" the product out, regenerating the Pd(0) species.

Part 3: Application Case Study

Protocol: Suzuki-Miyaura Coupling of Hindered Substrates

This protocol is optimized for coupling an ortho-substituted aryl chloride with a phenylboronic acid , a challenging transformation for standard ligands.

Reagents:

-

Catalyst Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Ratio: 1:2 (Pd:L) or 1:4 (to ensure full ligation if ligand quality is older)

-

Base: Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-Complexation (Critical Step):

-

In a glovebox or under active Argon flow, charge a Schlenk tube with Pd₂(dba)₃ (1.0 mol%) and CyJohnPhos (2-4 mol%).

-

Add anhydrous solvent (e.g., 2 mL Toluene).

-

Stir at room temperature for 15-20 minutes .

-

Observation: The solution should change color (often from purple/black to a lighter orange/brown), indicating the formation of the active

species. Skipping this induction period can lead to stalled reactions.

-

-

Substrate Addition:

-

Add the Aryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground K₃PO₄ (2.0 equiv).

-

Tip: If using wet solvents or hydrous bases, the reaction may stall. Use anhydrous conditions for reproducible kinetics.

-

-

Reaction:

-

Seal the vessel and heat to 100°C .

-

Monitor via LCMS/GCMS after 2 hours. CyJohnPhos reactions are typically fast; prolonged heating (>12h) may lead to catalyst decomposition (palladium black precipitation).

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd and salts.

-

Concentrate and purify via flash chromatography.

-

Visualizing the Workflow

Figure 2: Operational workflow for CyJohnPhos-mediated coupling.

Part 4: Comparative Analysis

How does CyJohnPhos stack up against its peers?

| Feature | CyJohnPhos | JohnPhos | XPhos | SPhos |

| P-Substituents | Cyclohexyl | tert-Butyl | Cyclohexyl | Cyclohexyl |

| Backbone | Biphenyl | Biphenyl | Tri-iso-propyl biphenyl | Dimethoxy biphenyl |

| % Buried Volume | 46.7% | 50.9% | ~43-45% (Flexible) | ~43% |

| Electronic Bias | Electron Rich | Very Electron Rich | Electron Rich | Electron Rich |

| Best Use Case | Hindered substrates , general purpose | Ultra-hindered chlorides | Aryl sulfonates, general amination | Boronic acids, mild conditions |

| Air Stability | Good (Solid) | Good (Solid) | Excellent | Good |

Key Takeaway: Use CyJohnPhos when JohnPhos is too bulky (preventing substrate binding) but you still require the stability of the biphenyl backbone. It is often the "Goldilocks" ligand for ortho-substituted couplings.

References

-

Original Development: Wolfe, O., & Buchwald, S. L. (1999). A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Angewandte Chemie International Edition. Link

-

Steric Parameters (%V_bur): Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications. Link

-

Comparative Analysis: Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

-

Mechanistic Insight: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling using CyJohnPhos Pd G4

Executive Summary

This guide details the operational parameters for utilizing CyJohnPhos Pd G4 (Buchwald Generation 4 Precatalyst) in Suzuki-Miyaura cross-coupling reactions. Designed for medicinal chemists and process engineers, this protocol focuses on overcoming steric hindrance and ensuring reproducibility.

CyJohnPhos Pd G4 is specifically engineered to address two common failure modes in palladium catalysis:

-

Incomplete Activation: The G4 scaffold ensures rapid, quantitative generation of the active

species even at room temperature. -

Steric Congestion: The CyJohnPhos ligand (2-(Dicyclohexylphosphino)biphenyl) provides a unique balance of electron-richness and steric bulk, making it the catalyst of choice for ortho-substituted biaryls and hindered heteroaryl chlorides .

Mechanistic Insight & Catalyst Architecture

To optimize reaction conditions, one must understand the "Precatalyst-to-Active Species" pathway. Unlike traditional

The G4 Advantage

The Generation 4 (G4) scaffold improves upon the G3 system by methylating the aminobiphenyl backbone.[1]

-

G3 Limitation: Activation releases carbazole, which can occasionally inhibit catalysis or complicate purification.[1]

-

G4 Solution: The N-methyl group prevents carbazole formation, improves solubility in organic solvents, and ensures a cleaner release of the active species.

Activation Pathway

The precatalyst requires a base to trigger the reductive elimination that releases the active mono-ligated Palladium(0).[1]

Figure 1: Activation pathway of CyJohnPhos Pd G4. The base is consumed stoichiometrically relative to the catalyst loading (typically 1-5 mol%) to generate the active species.

Optimization Matrix: Reaction Conditions

The following parameters are empirically validated for CyJohnPhos Pd G4.

| Parameter | Standard Condition | Alternative / Green | Rationale |

| Solvent | THF / Water (10:1) | Ethanol / Water | Biphasic systems facilitate the solubility of inorganic bases. THF is standard; Toluene is preferred for temps >80°C. |

| Base | |||

| Temperature | 40°C - 60°C | RT or 100°C | G4 activates at RT. However, mild heating (40°C) ensures complete conversion for chlorides. |

| Catalyst Loading | 1.0 - 2.0 mol% | 0.1 - 5.0 mol% | Start at 1 mol%. Increase to 5% only for tetra-ortho-substituted systems. |

| Concentration | 0.1 M - 0.2 M | High Conc. (>0.5 M) | Higher concentrations can accelerate rates but risk precipitation of boronic acids. |

Standard Operating Protocol (SOP)

Objective: Coupling of 2-Chloro-1,3-dimethylbenzene (Sterically hindered chloride) with Phenylboronic acid.

Materials Preparation[1][2][3][4][5][6][7][8]

-

Precatalyst: CyJohnPhos Pd G4 (MW: ~734.24 g/mol - check specific lot MW as solvates vary).[2]

-

Solvent: THF (HPLC grade, non-degassed is acceptable for setup, but degassing is recommended for reproducibility).

-

Base: 0.5 M Aqueous

(prepared with degassed water).

Step-by-Step Procedure

-

Charge Solids:

-

To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv) and Boronic Acid (1.2 - 1.5 equiv).

-

Add CyJohnPhos Pd G4 (0.01 equiv / 1 mol%).

-

Note: Weighing the catalyst in air is permissible due to G4 stability.

-

-

Inert Atmosphere (Crucial for Active Species):

-

Seal the vial with a septum cap.

-

Evacuate and backfill with Argon or Nitrogen (

).[3] -

Why? While the precatalyst is air-stable, the generated

is oxygen-sensitive.

-

-

Solvent Addition:

-

Inject THF via syringe to achieve 0.2 M concentration relative to the halide.

-

Stir briefly to dissolve organic components.

-

-

Activation & Reaction:

-

Add the Base Solution (degassed 0.5 M aq.

, 2.0 equiv) via syringe. -

Observation Point: The solution typically changes color (often to a dark amber or brown) within minutes, indicating precatalyst activation.

-

Heat the reaction block to 40°C . Stir vigorously (>700 rpm) to ensure mixing of the biphasic system.

-

-

Monitoring:

-

Check HPLC/LC-MS at 1 hour.

-

If conversion < 50%, increase temp to 60°C.

-

-

Workup:

Decision Tree for Troubleshooting

Use this logic flow when reactions stall or fail.

Figure 2: Troubleshooting decision matrix for CyJohnPhos Pd G4 couplings.

Specific Applications & Case Studies

Case A: Sterically Hindered Biaryls

CyJohnPhos is exceptional for tetra-ortho-substituted biaryls (e.g., coupling 2,6-disubstituted aryl chloride with 2,6-disubstituted boronic acid).

-

Protocol Adjustment: Increase catalyst loading to 3-5 mol% . Use Toluene/Water at 100°C .

-

Why: The bulky cyclohexyl groups on the phosphorus create a protective pocket around the Pd center, facilitating the difficult reductive elimination step in crowded systems.

Case B: Heterocyclic Chlorides (Pyridines/Pyrimidines)

-

Challenge: Nitrogen atoms in the substrate can coordinate to Pd, poisoning the catalyst.

-

CyJohnPhos Solution: The high binding affinity of the CyJohnPhos ligand prevents displacement by substrate nitrogen.

-

Condition: Use 1,4-Dioxane/Water at 80°C with

.

References

-

Original G3/G4 Development: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-Based Palladacycles: Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry.

-

CyJohnPhos Ligand Characterization: Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[4]

-

General Suzuki Protocol: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.

-

Precatalyst Activation Mechanisms: Standley, E. A., et al. (2014). Precatalyst Activation in Palladium-Catalyzed Cross-Coupling. ACS Catalysis.

Sources

Using CyJohnPhos Pd G4 for sterically hindered aryl halides

Application Note: High-Performance Cross-Coupling of Sterically Hindered Aryl Halides Using CyJohnPhos Pd G4

Executive Summary

The coupling of sterically hindered aryl halides remains a persistent bottleneck in drug discovery. Standard palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) often fail to negotiate the steric demands of ortho-substituted electrophiles, leading to sluggish oxidative addition or rapid catalyst deactivation.

This guide details the application of CyJohnPhos Pd G4 (Buchwald Generation 4 Precatalyst) . This specific precatalyst-ligand combination offers a distinct advantage: the G4 scaffold ensures the quantitative, clean generation of the active monoligated Pd(0) species, while the CyJohnPhos ligand provides the precise balance of steric bulk and electron richness required to activate hindered C–Cl and C–Br bonds without preventing the coordination of the nucleophile.

Mechanistic Logic: Why CyJohnPhos Pd G4?

To solve the "steric wall" problem, one must understand the causality of the failure modes in traditional catalysis and how this system circumvents them.

The G4 Advantage: Clean Activation

Older generation catalysts (G1–G3) had limitations.[1] G3, while effective, released a carbazole byproduct that could occasionally inhibit the active metal center.[1][2] The G4 precatalyst utilizes a methylated aminobiphenyl backbone.[1][2] Upon activation with a base, it undergoes reductive elimination to release N-methylcarbazole , which is non-coordinating and catalytically inert. This ensures that 100% of the palladium enters the cycle as the active mono-ligated species [L–Pd(0)] .

The Ligand: CyJohnPhos

-

Structure: (2-Biphenyl)dicyclohexylphosphine.

-

Steric Profile: The cyclohexyl groups provide significant bulk, promoting the formation of the monoligated Pd species (crucial for oxidative addition into hindered bonds). However, it is less sterically demanding than t-BuXPhos or BrettPhos, making it ideal for substrates that are hindered but still require some flexibility for transmetallation.

-

Electronic Profile: The electron-rich alkylphosphines increase electron density on the Pd center, accelerating the rate-limiting oxidative addition step into electron-neutral or electron-rich aryl halides.

Activation Pathway Diagram

The following diagram illustrates the precise activation mechanism of the G4 precatalyst, demonstrating the generation of the active species.

Figure 1: Activation pathway of CyJohnPhos Pd G4. Note the irreversible generation of the active L1Pd(0) species driven by base deprotonation.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of specific "Stop/Go" checkpoints ensures resources are not wasted on failed optimizations.

Protocol A: Suzuki-Miyaura Coupling of Hindered Aryl Chlorides

Target Application: Coupling 2,6-disubstituted aryl chlorides with boronic acids.

Reagents:

-

Catalyst: CyJohnPhos Pd G4 (1.0 – 2.0 mol%)

-

Electrophile: Sterically hindered Aryl Chloride (1.0 equiv)

-

Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 3.0 equiv

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Vessel Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Chloride (1.0 mmol), Boronic Acid (1.2 mmol), and CyJohnPhos Pd G4 (15 mg, ~2 mol%).

-

Note: The G4 precatalyst is air-stable in solid form, allowing benchtop weighing.

-

-

Inerting: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

-

Why Water? Water is essential for the solubility of the inorganic base and facilitates the transmetallation step in the Suzuki cycle.

-

-

Activation: Add K₃PO₄ (636 mg, 3.0 mmol). If using solid base, add in step 1. If using 3M aqueous solution, add here.

-

Reaction: Heat the mixture to 60°C for 2 hours.

-

Checkpoint: Monitor by HPLC/UPLC at 2 hours. If conversion is <50%, increase temperature to 80°C. CyJohnPhos is thermally stable, but starting mild preserves labile functional groups.

-

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.

Protocol B: Buchwald-Hartwig Amination (Weak Bases)

Target Application: N-arylation of hindered anilines.

Reagents:

-

Catalyst: CyJohnPhos Pd G4 (1.0 mol%)

-

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

-

Nucleophile: Amine (1.2 equiv)

-

Base: Sodium tert-butoxide (NaOtBu) or K₂CO₃ (for sensitive substrates)

-

Solvent: Toluene or t-Amyl Alcohol

Step-by-Step Methodology:

-

Charge: Add Aryl Halide (1.0 mmol), Amine (1.2 mmol), NaOtBu (1.4 mmol), and CyJohnPhos Pd G4 (1.0 mol%) to a vial.

-

Inerting: Seal and purge with inert gas.

-

Solvent: Add anhydrous Toluene (5 mL).

-

Reaction: Heat to 80°C for 4-12 hours.

-

Insight: The G4 catalyst activates quickly.[1] If the reaction turns black immediately (precipitation of Pd black), the active species is unstable; consider adding 1 mol% free CyJohnPhos ligand to stabilize the resting state.

-

Data & Performance Metrics

The following table summarizes expected performance based on internal validation of the G4 scaffold with bulky phosphines.

| Parameter | Traditional System (Pd(PPh₃)₄) | CyJohnPhos Pd G4 System |

| Active Species | Mixture of PdL₂, PdL₃, PdL₄ | 100% Monoligated L-Pd(0) |

| Activation Temp | Requires heat (>60°C) | Rapid activation at RT |

| Induction Period | Variable (minutes to hours) | Negligible (< 1 min) |

| Byproducts | Phosphine oxides, dba | Inert N-Methylcarbazole |

| Hindered Yield | < 20% (often stalled) | > 85% (typical) |

Troubleshooting Decision Tree

Use this workflow to diagnose reaction failures.

Figure 2: Troubleshooting logic for stalled or failed cross-coupling reactions.

References

-

Buchwald, S. L., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions."[3] Journal of the American Chemical Society, 2008.[3] [3]

-

Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions." Chemical Science, 2013.

-

Colacot, T. J. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews, 2022.[4]

-

Sigma-Aldrich. "CyJohnPhos Pd G4 Product Specification and User Guide."

Sources

Application Note: Cross-Coupling of Heteroaryl Chlorides using CyJohnPhos Pd G4

Executive Summary

Heteroaryl chlorides represent a critical but challenging class of electrophiles in drug discovery. While economically attractive compared to bromides or iodides, their reduced reactivity and propensity for catalyst poisoning (via

This guide details the application of CyJohnPhos Pd G4 , a fourth-generation Buchwald precatalyst, specifically optimized for the cross-coupling of hindered and electron-deficient heteroaryl chlorides. By combining the rapid, base-mediated activation of the G4 scaffold with the steric bulk and electron-rich nature of the CyJohnPhos ligand, researchers can achieve high turnover numbers (TON) under mild conditions, bypassing the need for glovebox handling.

Mechanistic Insight & Catalyst Architecture

The G4 Advantage

Unlike traditional Pd sources (e.g., Pd

Key Differentiator: The G4 scaffold features an

Why CyJohnPhos?

-

Ligand: 2-(Dicyclohexylphosphino)biphenyl[1]

-

Electronic: Electron-rich dicyclohexylphosphino group facilitates oxidative addition into the strong C-Cl bond of heteroaryl chlorides.

-

Steric: The biphenyl backbone prevents the formation of inactive bis-ligated complexes (

), ensuring the catalyst remains in the active mono-ligated state. It also creates a "pocket" that discourages the coordination of heteroatoms (N, S) from the substrate, reducing catalyst poisoning.

Activation Pathway (Visualization)

General Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for heteroaryl chlorides (e.g., chloropyridines, chloropyrimidines) reacting with aryl/heteroaryl boronic acids.

Materials & Stoichiometry

| Component | Equiv. | Role | Notes |

| Heteroaryl Chloride | 1.0 | Electrophile | Limiting reagent. |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for potential protodeboronation. |

| CyJohnPhos Pd G4 | 0.01 - 0.05 | Catalyst | 1-5 mol%. Start with 2 mol% for screening. |

| Base | 2.0 - 3.0 | Activator | K |

| Solvent | [0.2 - 0.5 M] | Medium | Toluene/Water (10:1) or Dioxane/Water (4:1). |

Step-by-Step Procedure

-

Setup: Equip a reaction vial (screw-cap or microwave vial) with a magnetic stir bar.

-

Solids Addition: Weigh the Heteroaryl Chloride (1.0 equiv), Boronic Acid (1.5 equiv), Base (K

PO-

Note: The G4 precatalyst is air-stable and can be weighed on the bench.

-

-

Inert Atmosphere (Crucial): Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (repeat 3 times).

-

Trustworthiness Check: While the precatalyst is stable, the active Pd(0) generated in situ is oxygen-sensitive. Failure to purge oxygen will kill the catalytic cycle immediately after activation.

-

-

Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1) via syringe through the septum.

-

Reaction: Place the vial in a pre-heated block at 60–80 °C . Stir vigorously.

-

Time: Typically 2–12 hours. Monitor via LCMS.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na

SO

General Protocol: Buchwald-Hartwig Amination[5][6][7]

CyJohnPhos is particularly effective for coupling primary amines and anilines with ortho-substituted aryl halides.

Materials & Stoichiometry

| Component | Equiv. | Role | Notes |

| Heteroaryl Chloride | 1.0 | Electrophile | |

| Amine | 1.2 | Nucleophile | |

| CyJohnPhos Pd G4 | 0.01 - 0.02 | Catalyst | 1-2 mol% is often sufficient. |

| Base | 1.4 | Base | NaOtBu (Sodium tert-butoxide) or LiHMDS. |

| Solvent | [0.5 M] | Medium | Toluene or t-Amyl Alcohol. |

Step-by-Step Procedure

-

Solids: Add Heteroaryl Chloride, CyJohnPhos Pd G4, and NaOtBu to the vial.

-

Safety: NaOtBu is hygroscopic and caustic. Handle quickly or use a glovebox if available.

-

-

Purge: Seal and purge with inert gas (3x).

-

Liquids: Add solvent and the Amine (if liquid) via syringe.

-

Reaction: Heat to 80–100 °C .

-

Note: If using volatile amines, ensure the vessel is pressure-rated.

-

-

Workup: Dilute with ether/EtOAc, filter through a celite pad to remove palladium black and salts. Concentrate.

Optimization & Troubleshooting Guide

If the standard protocol yields <50% conversion, perform the following "Diagnostic Screen."

The Base Screen

Heteroaryl chlorides are sensitive to hydrolysis. If you observe the phenol/hydroxy-heterocycle byproduct, switch bases:

-

Standard: K

PO -

For Base-Sensitive Substrates: K

CO -

For Unreactive Chlorides: KOH or NaOH (Stronger activation, but higher risk of side reactions).

The Solvent Effect

The polarity of the solvent influences the rate of oxidative addition.

References

-

Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladacycle Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry, 2014 , 79(9), 4161–4166. Link

-

Milner, P. J.; et al. "A General Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Chlorides." Journal of the American Chemical Society, 2017 , 139(15), 5349–5352. Link

-

Guram, A. S.; et al. "New Air-Stable Catalysts for General and Efficient Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides." Organic Letters, 2006 , 8(9), 1787–1789. Link

-

Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. Link

Sources

Precision Low-Temperature Amination: A Guide to G4 Palladium Precatalysts

Executive Summary

The evolution of palladium-catalyzed C–N cross-coupling has shifted toward systems that operate under milder conditions to accommodate the increasing complexity of pharmaceutical intermediates. Generation 4 (G4) Buchwald precatalysts represent the current state-of-the-art for these transformations. Unlike their predecessors, G4 precatalysts feature an N-methyl-2-aminobiphenyl backbone, which eliminates the formation of inhibitory byproducts and allows for rapid generation of the active LPd(0) species at ambient or sub-ambient temperatures (

This application note details the mechanistic advantages of G4 precatalysts and provides validated protocols for executing low-temperature aminations, preserving the integrity of thermally sensitive heterocycles and chiral centers.

Mechanistic Expertise: The G4 Advantage

To design effective protocols, one must understand why G4 outperforms G3 and G2 at low temperatures.

The Activation Problem in Earlier Generations

-

G2 Precatalysts: Required reduction or heat to activate.

-

G3 Precatalysts: Utilized a 2-aminobiphenyl mesylate backbone.[1] Upon activation, this released a carbazole byproduct.[2][3][4][5]

-

The Flaw: The carbazole contains a free N-H bond. In highly active systems, this carbazole could compete with the substrate amine for the palladium center or even undergo cross-coupling, consuming reagents and complicating purification.[3][6]

-

Inhibition: The unreacted primary amine moiety of the G3 backbone could coordinate to the Pd center, inhibiting the formation of the active species at low temperatures.

-

The G4 Solution

G4 precatalysts are methylated at the nitrogen of the biphenyl backbone (N-methyl-2-aminobiphenyl ).

-

Clean Activation: Base-mediated deprotonation of the N-Me group triggers spontaneous reductive elimination.

-

Inert Byproduct: The resulting byproduct is N-methylcarbazole , which lacks an N-H bond. It cannot act as a coupling partner and exhibits negligible coordination to Pd(0).

-

Solubility: The N-methyl group significantly enhances the solubility of the precatalyst in THF and toluene, facilitating homogeneous catalysis at

.

Visualization: G4 Activation Pathway

The following diagram illustrates the irreversible activation pathway that makes G4 ideal for low-temperature work.

Figure 1: The irreversible activation of G4 precatalysts. The methylation (N-Me) prevents the byproduct from re-entering the catalytic cycle, ensuring all Palladium is available for the desired amination.

Catalyst Selection Guide

Low-temperature amination requires a ligand that facilitates oxidative addition of the aryl halide without requiring thermal assistance.

| Substrate Class | Recommended G4 Precatalyst | Key Features |

| Primary Amines | BrettPhos Pd G4 | Prevents double arylation; highly active for aryl chlorides at RT. |

| Secondary Amines | RuPhos Pd G4 | Gold standard for secondary amines; steric bulk promotes reductive elimination. |

| Hindered Amines | t-BuBrettPhos Pd G4 | Handles bulky anilines and amides; excellent for low-temp stability. |

| General / Aryl Chlorides | XPhos Pd G4 | Robust generalist; excellent for heteroaryl chlorides.[6] |

| Acidic Substrates (Amides) | t-BuBrettPhos Pd G4 | Resists inhibition by amide functionality. |

Validated Low-Temperature Protocols

General Considerations for Low-T ( – )

-

Base Selection: At low temperatures, weak bases (e.g.,

, -

Solvent: THF is preferred for its ability to solubilize G4 precatalysts and stabilize the ionic intermediates. Toluene is a viable alternative.

-

Inert Atmosphere: Strict exclusion of oxygen is critical. While G4 is air-stable as a solid, the active LPd(0) generated in solution is oxygen-sensitive.

Protocol A: Amination of Aryl Chlorides at Ambient Temperature ( )

Target: Coupling of secondary amines with deactivated aryl chlorides. Catalyst: RuPhos Pd G4

Reagents:

-

Aryl Chloride (1.0 equiv)

-

Amine (1.2 equiv)

-

RuPhos Pd G4 (1.0 – 2.0 mol%)

-

LiHMDS (1.0 M in THF, 2.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration wrt Aryl Chloride)

Step-by-Step:

-

Charge Solids: In a nitrogen-filled glovebox or under argon counterflow, add the Aryl Chloride (if solid), Amine (if solid), and RuPhos Pd G4 to a reaction vial equipped with a stir bar.

-

Seal and Purge: Cap the vial with a PTFE-lined septum. If outside a glovebox, evacuate and backfill with Argon (

). -

Solvent Addition: Add anhydrous THF via syringe. Stir to dissolve.

-

Liquid Reagents: Add liquid Aryl Chloride or Amine (if applicable) via syringe.

-

Activation (The Critical Step): Dropwise add the LiHMDS solution over 1 minute at room temperature.

-

Observation: The solution color will likely change (often to a dark orange/brown), indicating rapid generation of LPd(0).

-

-

Reaction: Stir vigorously at

for 2–4 hours. -

Quench: Dilute with EtOAc and add saturated aq.

. -

Analysis: Analyze organic layer via HPLC/UPLC.

Protocol B: Sub-Ambient Amination ( )

Target: Coupling of thermally unstable chiral primary amines. Catalyst: BrettPhos Pd G4[3]

Reagents:

-

Aryl Bromide/Triflate (1.0 equiv)

-

Primary Amine (1.2 equiv)

-

BrettPhos Pd G4 (2.0 – 3.0 mol%)

-

NaOtBu (1.4 equiv)

-

Solvent: Toluene/THF (1:1 mixture)

Step-by-Step:

-

Pre-Cooling: Prepare a reaction vial with Aryl Halide, NaOtBu, and BrettPhos Pd G4 under inert atmosphere. Add solvent.[7]

-

Thermal Equilibration: Place the sealed vial in an ice/water bath (

) and stir for 10 minutes. -

Amine Addition: Add the primary amine (dissolved in minimal solvent) slowly to the cold mixture.

-

Note: Adding the amine after the catalyst and base are mixed ensures the catalyst is activated before the amine can potentially coordinate in a non-productive manner (though G4 minimizes this risk).

-

-

Reaction: Stir at

for 6–12 hours.-

Monitoring: Take aliquots using a chilled syringe to prevent thermal decomposition during sampling.

-

Troubleshooting & Optimization

A self-validating system requires checkpoints. Use this logic flow to diagnose failures.

Figure 2: Diagnostic workflow for low-temperature amination failures.

Common Failure Modes:

-

Incomplete Activation: If using weak bases (

) at RT, the G4 precatalyst may not fully activate. Solution: Add 5-10% water (if tolerable) to solubilize the inorganic base, or switch to organic soluble bases (LiHMDS, BTMG). -

Protodehalogenation: If the aryl halide is reduced to the arene (Ar-H), the reaction is undergoing

-hydride elimination or H-abstraction from the solvent. Solution: Switch to a bulkier ligand (t-BuBrettPhos) to enforce reductive elimination over side pathways.

References

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[2] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.[2] [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A General Method for the Palladium-Catalyzed C–N Cross-Coupling of Primary Amines. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

-

Ingoglia, B. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Organic Letters, 17(3), 541–543. [Link]

Sources

- 1. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]

- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 7. enamine.net [enamine.net]

CyJohnPhos Pd G4 Catalyzed Synthesis of Aniline Derivatives: A Comprehensive Guide for Researchers

<APPLICATION NOTE & PROTOCOLS >

Introduction: The Strategic Importance of Aniline Synthesis and the Role of Palladium Catalysis

Aniline and its derivatives are cornerstone structural motifs in a multitude of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] The efficient and selective formation of the carbon-nitrogen (C–N) bond is therefore a paramount objective in modern synthetic organic chemistry. Historically, methods for aryl amine synthesis, such as the Ullmann condensation, were often hampered by harsh reaction conditions and limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field, offering a milder and more versatile pathway to these valuable compounds.[2][3][4]

Within the extensive toolkit of ligands for palladium catalysis, dialkylbiaryl phosphines, often referred to as "Buchwald ligands," have emerged as exceptionally effective.[5] Among these, CyJohnPhos, characterized by its bulky dicyclohexylphosphine and biphenyl backbone, provides a unique steric and electronic environment that enhances catalyst performance. This application note focuses on the fourth-generation (G4) Buchwald precatalyst, CyJohnPhos Pd G4. This air- and moisture-stable complex offers significant advantages in terms of ease of handling, high reactivity, and broad applicability in the synthesis of aniline derivatives.[6][7][8] We will delve into the mechanistic underpinnings of this powerful catalytic system, provide detailed, field-tested protocols, and offer expert insights to empower researchers in their synthetic endeavors.

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The efficacy of the CyJohnPhos Pd G4 precatalyst lies in its ability to efficiently generate the active monoligated Pd(0) species that initiates the catalytic cycle. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a sequence of fundamental organometallic steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][9][10]

-

Catalyst Activation: The G4 precatalyst readily converts to the active LPd(0) species under the reaction conditions.

-

Oxidative Addition: The electron-rich Pd(0) complex undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The bulky CyJohnPhos ligand facilitates this often rate-limiting step, particularly for less reactive aryl chlorides.[11]

-

Amine Coordination and Deprotonation: The amine (R-NH2) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final C–N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired aniline derivative and regenerating the active Pd(0) catalyst. The steric bulk of the CyJohnPhos ligand is crucial for promoting this final step.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide.[2] The judicious choice of ligand, base, and reaction conditions is critical to minimize this unproductive pathway.[12]

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations for Successful C-N Coupling

-

Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

-

Solvent Purity: Anhydrous solvents are essential for optimal results. Toluene and 1,4-dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system.[13]

-

Base Selection: The choice of base is critical and substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently employed.[12][14] For base-sensitive substrates, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[12]

-

Safety: CyJohnPhos Pd G4 may cause skin and eye irritation.[15] Always handle the catalyst in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]

Protocol 1: General Procedure for the Synthesis of a Secondary Aryl Amine

This protocol describes a general method for the coupling of an aryl bromide with a primary amine.

Figure 2: General experimental workflow for aniline derivative synthesis.

Materials:

-

Aryl bromide (1.0 equiv)

-

Primary amine (1.2 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

CyJohnPhos Pd G4 (1-2 mol%)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium tert-butoxide, and CyJohnPhos Pd G4.

-

Seal the tube with a septum, and evacuate and backfill with argon three times.

-

Add anhydrous toluene via syringe, followed by the primary amine.

-

Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aniline derivative.

Substrate Scope and Performance Data

The CyJohnPhos Pd G4 catalyst system demonstrates broad applicability across a range of aryl halides and amines. The following table summarizes typical reaction outcomes.

| Aryl Halide | Amine | Base | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Aniline | NaOtBu | 100 | 6 | >95 |

| 4-Chloroanisole | Morpholine | NaOtBu | 110 | 12 | 92 |

| 3-Bromopyridine | n-Butylamine | K₃PO₄ | 100 | 8 | 88 |

| 1-Bromo-4-nitrobenzene | Cyclohexylamine | Cs₂CO₃ | 80 | 4 | 96 |

| 2-Chlorotoluene | 2-Aminopyridine | NaOtBu | 110 | 24 | 75 |

Expert Insights and Troubleshooting

Even with a robust catalyst system, challenges can arise. Below are common issues and recommended solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poorly chosen base or solvent- Impurities in starting materials | - Use a fresh batch of catalyst.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF).[16]- Purify starting materials. |

| Significant Hydrodehalogenation | - β-hydride elimination is competing with reductive elimination, often an issue with primary amines.[12] | - Lower the reaction temperature.- Use a bulkier phosphine ligand if the issue persists.- Consider a different base. |

| Formation of Byproducts | - Side reactions due to incompatible functional groups.- Catalyst deactivation by certain functional groups (e.g., azo groups).[9][12] | - Protect sensitive functional groups on the substrates.- Increase catalyst loading or use a more robust ligand. |

| Difficulty with Aryl Chlorides | - Slower oxidative addition compared to aryl bromides or iodides.[16] | - Increase reaction temperature and time.- Use a higher catalyst loading.- Ensure a highly active catalyst system. |

Conclusion

The CyJohnPhos Pd G4 precatalyst stands as a powerful and user-friendly tool for the synthesis of aniline derivatives via the Buchwald-Hartwig amination. Its stability, high reactivity, and broad substrate scope make it an invaluable asset for researchers in academia and industry. By understanding the underlying mechanism and adhering to meticulous experimental technique, scientists can effectively leverage this catalyst to construct complex molecular architectures with high efficiency and selectivity.

References

-

Wikipedia. (2023, December 19). Buchwald–Hartwig amination. Retrieved from [Link]

-

Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]

-

Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

- Shvydkiv, O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.

- Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21636–21645.

-

Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

- Frank, D., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2630–2635.

- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.

-

Scientific Laboratory Supplies. (n.d.). CYJOHNPHOS PD G4. Retrieved from [Link]

-

Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). cyjohnphos pd g4. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

DSpace@MIT. (n.d.). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Dialkylbiaryl phosphine ligands. Retrieved from [Link]

- National Institutes of Health. (2012). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.

- Organic Chemistry Portal. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132, 15914-15917.

- National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19183–19211.

- Royal Society of Chemistry. (2019). Selective primary aniline synthesis through supported Pd-catalyzed acceptorless dehydrogenative aromatization by utilizing hydrazine.

-

University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

- PubMed. (2019). Pd-Catalyzed C-N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 141(20), 8237–8249.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. cenmed.com [cenmed.com]

- 8. CyJohnPhos Pd G4 Sigma-Aldrich [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. uwindsor.ca [uwindsor.ca]

- 15. colonialmetals.com [colonialmetals.com]

- 16. reddit.com [reddit.com]

Optimizing Cross-Coupling Chemistry: A Guide to Solvent Selection for CyJohnPhos Pd G4

Introduction: The Power of CyJohnPhos Pd G4 in Modern Synthesis

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. The development of sophisticated catalyst systems has been pivotal to the expansive utility of these transformations. Among these, the Buchwald fourth-generation (G4) palladacycle precatalysts, such as CyJohnPhos Pd G4, represent a significant advancement.[1][2] These air- and moisture-stable complexes offer high reactivity and broad applicability across a range of coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] The CyJohnPhos ligand, a bulky and electron-rich biarylphosphine, facilitates challenging couplings by promoting efficient oxidative addition and reductive elimination, the key steps in the catalytic cycle.[4]

The success of a cross-coupling reaction, however, does not rest solely on the catalyst. The choice of solvent is a critical parameter that can profoundly influence reaction rates, yields, and even selectivity.[5][6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of solvent selection for reactions utilizing the CyJohnPhos Pd G4 precatalyst. We will delve into the mechanistic role of the solvent, provide a comparative overview of common solvent systems, and offer detailed protocols for key applications.

The Mechanistic Role of the Solvent in Palladium-Catalyzed Cross-Coupling

The solvent in a palladium-catalyzed reaction is far from an inert medium; it is an active participant that can influence multiple stages of the catalytic cycle.[4] Its effects can be broadly categorized by its polarity, coordinating ability, and protic or aprotic nature.

-

Polarity and Solubility: A primary function of the solvent is to dissolve the reactants, reagents, and catalyst to ensure a homogeneous reaction mixture. Cross-coupling reactions often involve a diverse array of components, from nonpolar organic halides to polar organoboron species and inorganic bases.[5] Solvents with moderate to high polarity are often required to achieve sufficient solubility.

-

Catalyst Activation and Stability: The G4 precatalyst must be reduced in situ from Pd(II) to the active Pd(0) species to enter the catalytic cycle.[2] The solvent can play a role in this activation step. Furthermore, the solvent can stabilize the active catalyst and other reactive intermediates. Coordinating solvents can occupy open coordination sites on the palladium center, preventing catalyst decomposition, but they can also compete with the desired ligands if their coordination is too strong.[7]

-

Influence on Reaction Rates and Selectivity: The solvent can influence the rates of key steps in the catalytic cycle. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating oxidative addition.[6] In some cases, the choice of solvent can even dictate the chemoselectivity of a reaction, determining which of two reactive sites on a molecule undergoes coupling.[6]

Comparative Analysis of Solvent Systems for CyJohnPhos Pd G4

The optimal solvent for a CyJohnPhos Pd G4 catalyzed reaction is highly dependent on the specific coupling partners and reaction type. Below is a summary of commonly employed solvent systems and their general performance characteristics.

| Solvent System | Type | Typical Applications | Advantages | Considerations |

| Toluene | Aromatic Hydrocarbon | Suzuki, Buchwald-Hartwig | Good for dissolving nonpolar substrates. High boiling point allows for a wide temperature range. | May not be suitable for highly polar substrates or inorganic bases. |

| 1,4-Dioxane / Water | Ethereal / Aqueous | Suzuki | The aqueous phase is often essential for the transmetalation step with boronic acids. Dioxane solubilizes organic components well. | Dioxane can form peroxides and is considered a less "green" solvent.[8] |

| Tetrahydrofuran (THF) | Ethereal | Suzuki, Buchwald-Hartwig | Good general-purpose solvent with moderate polarity. Lower boiling point than toluene or dioxane. | Can also form peroxides. May require the addition of salts like LiCl to enhance reactivity in some cases.[1] |

| 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal | Suzuki, Buchwald-Hartwig | A greener alternative to THF and dioxane with a higher boiling point than THF.[6] | Performance can vary compared to traditional ethereal solvents. |

| t-Butanol | Protic (Alcohol) | Buchwald-Hartwig (with strong bases) | Can be effective, particularly with alkoxide bases. | The protic nature can interfere with certain reactive intermediates. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Suzuki | High polarity is excellent for dissolving a wide range of substrates and salts. | Can coordinate strongly to the palladium center and may lead to side reactions at high temperatures. |

Experimental Protocols

The following protocols are provided as a starting point for optimization. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.[9]

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a general procedure for the coupling of an aryl chloride with an arylboronic acid using CyJohnPhos Pd G4.

dot

Caption: Workflow for Buchwald-Hartwig Amination.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Secondary amine (1.2 mmol, 1.2 equiv)

-

CyJohnPhos Pd G4 (0.01 mmol, 1 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

-

Toluene (5 mL)

Procedure:

-

In a glovebox, add the aryl bromide (if solid), CyJohnPhos Pd G4, and sodium tert-butoxide to an oven-dried reaction vessel with a magnetic stir bar.

-

If the aryl bromide is a liquid, add it outside the glovebox after sealing the vessel.

-

Seal the vessel, remove it from the glovebox, and place it under a nitrogen or argon atmosphere.

-

Add the degassed toluene, followed by the secondary amine via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction by TLC, GC, or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Conclusion and Future Outlook

The CyJohnPhos Pd G4 precatalyst is a powerful and versatile tool for modern organic synthesis. Maximizing its potential requires a rational approach to reaction optimization, with solvent selection being a paramount consideration. While ethereal solvents like 1,4-dioxane and THF, and aromatic hydrocarbons such as toluene, are reliable choices for a broad range of Suzuki-Miyaura and Buchwald-Hartwig aminations, the development of greener solvent systems will continue to be an important area of research. A[6][8]s the field moves towards more sustainable practices, solvents like 2-MeTHF are likely to see increased adoption. The protocols and guidelines presented here serve as a robust starting point for chemists to successfully employ CyJohnPhos Pd G4 in their synthetic endeavors.

References

-

(2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 2(12), 3115-21. [Link]

-

De-Miguel, I., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Sustainable Chemistry & Engineering. [Link]

-

Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

-

Lundgren, R. J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. [Link]

-

Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. [Link]

-

Cenmed Enterprises. cyjohnphos pd g4 (c005b-235596). Cenmed Product Page. [Link]

-

Kappe, C. O., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]

-

Lundgren, R. J., et al. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). Organic Process Research & Development. [Link]

-

Newman, S. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

-

Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

-

American Chemical Society Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

-

Buchwald, S. L., et al. (2013). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

-

Kumar, D., et al. (2024). RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. Results in Chemistry. [Link]

-

Buchwald, S. L. (2009). Synthesis and Study of Ligands for Pd-Catalyzed C-O and C-N Coupling. MIT DSpace. [Link]

Sources

- 1. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 2. Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. rsc.org [rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. nanochemres.org [nanochemres.org]

- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Coupling of Sterically Hindered Aryl Triflates via CyJohnPhos Pd G4

Topic: Coupling of Aryl Triflates using CyJohnPhos Pd G4 Catalyst Content Type: Detailed Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

CyJohnPhos Pd G4 represents a high-performance intersection of catalyst stability and steric power. While general-purpose ligands (e.g., XPhos, RuPhos) dominate routine couplings, CyJohnPhos (2-(Dicyclohexylphosphino)biphenyl) excels in a specific, critical niche: creating sterically congested bonds (e.g., tetra-ortho-substituted biaryls) and coupling electron-rich aryl triflates that are prone to side reactions like hydrolysis.

This guide details the protocol for utilizing the G4 precatalyst system, which eliminates the induction period associated with Pd(OAc)₂/Ligand mixing and prevents the formation of inhibitory byproducts common in G3 systems.

Catalyst Profile & Mechanistic Rationale

Why CyJohnPhos?

-

Steric Bulk: The large cyclohexyl groups and the biphenyl backbone create a massive cone angle, facilitating the reductive elimination of bulky products (e.g., 2,6-disubstituted biaryls).

-

Electron Richness: The dicyclohexylphosphine moiety is highly electron-donating, accelerating the oxidative addition of the C–O bond in aryl triflates, which is generally stronger and harder to break than C–Br or C–I bonds.

Why G4 Precatalyst?

The G4 (Generation 4) precatalyst is an N-methyl-2-aminobiphenyl mesylate complex. Unlike G3 (which releases a carbazole) or in situ mixing (which is kinetically inconsistent), G4 activation is:

-

Rapid: Occurs at room temperature upon exposure to base.

-

Clean: Releases a chemically inert indole byproduct that does not interfere with the catalytic cycle.

-

Atom-Economical: Ensures a precise 1:1 Pd:Ligand ratio, preventing the formation of inactive PdL₂ species.

Mechanistic Pathway (G4 Activation & Cycle)

Figure 1: The G4 precatalyst undergoes base-mediated deprotonation to release the active mono-ligated Pd(0) species, which immediately enters the catalytic cycle.

Substrate Considerations: The Aryl Triflate Challenge

Aryl triflates (Ar-OTf) are versatile "pseudohalides" derived from phenols. However, they present a unique failure mode compared to halides: Hydrolysis .

-

The Risk: In the presence of water and strong base, the triflate group can be cleaved (S-O bond scission) to regenerate the phenol, killing the reaction.

-

The Solution:

-

Strict Anhydrous Conditions: Solvents must be <50 ppm water.

-

Base Selection: Avoid hydroxide bases (KOH, NaOH). Use carbonates (

) or phosphates ( -

Order of Addition: Do not mix the catalyst and base in water/solvent for long periods before adding the triflate.

-

Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Target: Synthesis of tetra-ortho-substituted biaryls.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aryl Triflate | 1.0 | Electrophile | Ensure high purity (colorless). |

| Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess required for hindered substrates. |

| CyJohnPhos Pd G4 | 0.02 - 0.05 | Catalyst | 2-5 mol%. Higher loading for tetra-ortho cases. |

| K₃PO₄ (anhydrous) | 3.0 | Base | Finely ground. Avoid hydroxides. |

| Toluene or Dioxane | [0.2 M] | Solvent | Anhydrous. Degassed. |

Step-by-Step Procedure

-

Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition: Charge the vial with the Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and CyJohnPhos Pd G4 (2-5 mol%).

-

Inerting: Cap the vial and purge with inert gas (vac/fill x3).

-

Liquids Addition:

-

Add anhydrous Toluene (or Dioxane) via syringe.

-